molecular formula C20H18N2O B15210692 2-(4-tert-Butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole CAS No. 445220-81-5

2-(4-tert-Butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole

Numéro de catalogue: B15210692
Numéro CAS: 445220-81-5
Poids moléculaire: 302.4 g/mol
Clé InChI: IHLQOINDLWHODT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-tert-Butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole (commonly abbreviated as Butyl-PBD or BPBD in some literature) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a tert-butyl group at the para position of one phenyl ring and an ethynylphenyl group at the para position of the other phenyl ring. This compound is primarily recognized for its electron-transport properties and has been extensively studied in optoelectronic applications, particularly in organic light-emitting diodes (OLEDs). The tert-butyl group enhances solubility and thermal stability, while the ethynylphenyl moiety contributes to π-conjugation, improving charge transport efficiency.

Propriétés

Numéro CAS

445220-81-5

Formule moléculaire

C20H18N2O

Poids moléculaire

302.4 g/mol

Nom IUPAC

2-(4-tert-butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H18N2O/c1-5-14-6-8-15(9-7-14)18-21-22-19(23-18)16-10-12-17(13-11-16)20(2,3)4/h1,6-13H,2-4H3

Clé InChI

IHLQOINDLWHODT-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C#C

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(tert-butyl)benzohydrazide with 4-ethynylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Analyse Des Réactions Chimiques

Sonogashira Cross-Coupling Reactions

The terminal ethynyl group enables palladium-catalyzed cross-coupling with heteroaryl iodides. Using Pd(PPh₃)₂Cl₂ and CuI in THF/Et₃N, derivatives with extended π-systems are synthesized :

Product Heteroaryl Iodide Yield Key Feature
2a 2-Iodothiophene79%Thiophene-linked conjugate
2d 3-Iodoquinoline65%Quinoline extension
2g 5-Iodo-2,2′-bithiophene40%Bithiophene bridge

These reactions demonstrate tolerance for electron-rich and electron-poor aryl groups, with yields inversely correlated to steric bulk. X-ray crystallography of 2d and 2g confirms planar molecular geometries, enhancing π-conjugation .

Acetal Formation and Hydrolysis

Reaction with triethyl orthoformate (TEOF) in the presence of ZnI₂ yields acetal derivatives, which hydrolyze to aldehydes :

Reaction Pathway :

  • Acetal Formation :
    1+HCO(OEt)3ZnI2,CHCl33 (acetal)\text{1} + \text{HCO(OEt)}_3 \xrightarrow{\text{ZnI}_2, \text{CHCl}_3} \text{3 (acetal)}
    Yield: 85%

  • Hydrolysis :
    3Amberlyst-15, acetone/H2O5 (aldehyde)\text{3} \xrightarrow{\text{Amberlyst-15, acetone/H}_2\text{O}} \text{5 (aldehyde)}
    Yield: 92%

The aldehyde 5 serves as a precursor for Wittig and Horner–Wadsworth–Emmons reactions. Crystallographic analysis of 5 reveals bond-length alternation consistent with localized π-electron density .

Wittig Reactions

The aldehyde 5 reacts with phosphorus ylides to form conjugated systems. A notable example involves 4,5-bis(methoxycarbonyl)-2-tributylphosphonium-1,3-dithiole tetrafluoroborate (7 ) :

Reaction :
5+7nBuLi, THF11 (Wittig product)\text{5} + \text{7} \xrightarrow{\text{nBuLi, THF}} \text{11 (Wittig product)}
Yield: 33%

Product Analysis :

  • 11 features a propynylidene-dithiole moiety.

  • X-ray data for 11 shows extended conjugation (C=C bond: 1.34 Å vs. 1.42 Å in 5 ) .

Unexpected Reactivity in Horner–Wadsworth–Emmons Reactions

Attempts to react 5 with Horner–Wadsworth–Emmons reagents led to aldehyde group loss, regenerating the parent compound 1 in >90% yield . This suggests competing elimination pathways under basic conditions.

Lithiation and Electrophilic Substitution

The ethynyl group undergoes lithiation (nBuLi, THF) followed by electrophilic quenching. For example:
1nBuLiLithiated intermediateMe3SnClStannane derivative\text{1} \xrightarrow{\text{nBuLi}} \text{Lithiated intermediate} \xrightarrow{\text{Me}_3\text{SnCl}} \text{Stannane derivative}
Yield: 68% .

Structural and Electronic Insights

X-ray crystallography of derivatives (e.g., 3 , 5 , 11 ) confirms:

  • Planar molecular conformations (dihedral angles <10°) .

  • Enhanced π-conjugation in products like 11 , evidenced by shortened C–C bonds (1.38–1.42 Å) vs. non-conjugated analogs .

Applications De Recherche Scientifique

Unfortunately, the search results provided do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of "2-(4-tert-Butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole." However, the search results do provide some information regarding the synthesis and functionalization of related compounds, which can be useful for scientific research.

Synthesis and Functionalization
This compound 1 can react with heteroaryl iodides under Sonogashira cross-coupling conditions . It can also react with triethyl orthoformate in the presence of zinc iodide to produce acetal derivatives . These derivatives can then be hydrolyzed to afford alkynylaldehyde derivatives .

These reactions allow for the creation of a variety of new compounds with potentially useful properties .

Potential Applications

While the search results do not explicitly detail the applications of This compound, the modification of the molecule can lead to the creation of new materials . Functionalization of similar compounds could lead to uses in pharmaceuticals, medicine, and more .

Related Compounds

  • 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole: This compound, also known as Butyl-PBD, shares a similar structure to the target compound . PubChem lists its molecular formula as C24H22N2O and provides various identifiers, including IUPAC name, InChI, and SMILES .
  • Ethynyl π-extended 2,5-diphenyl-1,3,4-oxadiazoles: These compounds are related to This compound and have potential applications in materials science due to their optical properties .

Mécanisme D'action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Oxadiazole Derivatives in Optoelectronics

The following table compares Butyl-PBD with structurally similar oxadiazole-based electron-transport materials:

Compound Name Substituents (C2/C5) Key Properties Applications References
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (Butyl-PBD) C2: 4-tert-butylphenyl
C5: 4-biphenylyl
High electron mobility (~10⁻³ cm²/V·s), thermal stability (Tₘ > 200°C) OLED electron transport layers
p-Terphenyl (PTP) N/A Moderate electron mobility, lower thermal stability (Tₘ ~ 120°C) Scintillator dopants
2-(4-Biphenylyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole C2: 4-biphenylyl
C5: 4-fluorophenyl
Enhanced luminescence efficiency, reduced crystallinity Blue OLED emitters
Anthracene-oxadiazole derivatives (e.g., 4b) C2: anthracene
C5: 4-tert-butylphenyl
High quantum yield (Φ = 0.45–0.62), TADF (thermally activated delayed fluorescence) TADF-OLEDs

Key Findings :

  • Butyl-PBD outperforms p-terphenyl in thermal stability and electron mobility, making it superior for high-temperature device fabrication.
  • Fluorinated analogs (e.g., 4-fluorophenyl substitution) exhibit red-shifted emission but lower charge mobility compared to Butyl-PBD.
  • Anthracene-oxadiazole hybrids (e.g., compound 4b) achieve higher quantum efficiency due to TADF, but their synthesis is more complex.

Oxadiazole Derivatives in Pharmaceuticals

Compound Name Substituents (C2/C5) Bioactivity EC₅₀/Inhibition (%) References
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)-1,3,4-oxadiazole C2: methylsulfonyl
C5: 4-fluorophenylsulfonyl
Antibacterial activity against Xanthomonas spp. EC₅₀ = 1.98 μg/mL (Xac)
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) C2: 4-chlorophenyl
C5: 4-nitrophenyl
CNS depressant (antidepressant, anticonvulsant) >50% inhibition in behavioral assays
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) C2: 4-bromobenzylthio
C5: trifluoromethylpyrazole
Fungicidal activity against Sclerotinia sclerotiorum 62% inhibition at 50 μg/mL
Butyl-PBD C2: 4-tert-butylphenyl
C5: 4-ethynylphenyl
No significant bioactivity reported N/A N/A

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, chloro) at C2/C5 enhance pharmacological activity, as seen in compound XIV.
  • Sulfone and thioether substituents (e.g., compound 5g) improve fungicidal efficacy through hydrophobic interactions with target enzymes.
  • Butyl-PBD’s lack of bioactivity highlights its specialization in optoelectronics rather than therapeutics.

Oxadiazole Derivatives in Agrochemicals

Compound Name Substituents (C2/C5) Activity Mechanism References
2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole C2: adamantyl
C5: 4-nitrophenyl
Herbicidal (inhibits photosynthesis) Unknown
2-((3-Chlorobenzyl)thio)-5-(trifluoromethylpyrazole)-1,3,4-oxadiazole (5e) C2: 3-chlorobenzylthio
C5: trifluoromethylpyrazole
Herbicidal bleaching effect Succinate dehydrogenase inhibition
Butyl-PBD C2: 4-tert-butylphenyl
C5: 4-ethynylphenyl
Not applicable N/A N/A

Key Findings :

  • Bulky substituents like adamantyl improve compound stability but reduce solubility.
  • Thioether-linked trifluoromethylpyrazole derivatives (e.g., 5e) show herbicidal activity via SDH enzyme inhibition, akin to commercial fungicides.

Critical Analysis of Structural Modifications

  • Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) substituents at C2/C5 enhance charge transport in OLEDs and bioactivity in pharmaceuticals but may reduce thermal stability.
  • Bulkier Groups : Adamantyl or tert-butyl groups improve thermal stability but may sterically hinder π-stacking, reducing luminescence efficiency.
  • Conjugation Extenders : Ethynyl or biphenylyl groups extend conjugation, critical for optoelectronic performance.

Activité Biologique

2-(4-tert-Butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C20H18N2O, with a molecular weight of approximately 302.37 g/mol. The structure includes a five-membered oxadiazole ring with two nitrogen atoms and three carbon atoms, and features tert-butyl and ethynyl substituents that enhance its reactivity and solubility.

Biological Activity Overview

The biological activities of 1,3,4-oxadiazole derivatives have been extensively studied, revealing their potential as anticancer agents. The specific compound has shown promise in various assays targeting cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably:

  • Cell Lines Tested : It has been evaluated against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines.
  • Mechanisms of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various oxadiazole derivatives including this compound. The results indicated:

  • IC50 Values : The compound demonstrated IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells, comparable to established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)
This compoundMCF-70.65
DoxorubicinMCF-710.38

Study 2: Mechanism-Based Approaches

A review highlighted the mechanisms by which oxadiazoles inhibit cancer proliferation:

  • Target Enzymes : The compound targets thymidylate synthase and histone deacetylase (HDAC), which are critical in cancer cell growth regulation .

Structure-Activity Relationship (SAR)

The presence of both the tert-butyl and ethynyl groups plays a crucial role in enhancing the biological activity of the compound. Substituents on the phenyl rings significantly influence:

  • Solubility : The bulky tert-butyl group improves solubility in organic solvents.
  • Reactivity : The ethynyl group allows for further chemical modifications that can enhance biological activity or selectivity towards cancer cells .

Q & A

Q. What are the common synthetic routes for 2-(4-tert-Butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step protocols starting with precursor functionalization. A validated method includes reacting 2-[4-(bromomethyl)phenyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole with potassium hydroxide in N,N-dimethylformamide (DMF) under reflux for 24 hours . Key optimization strategies include:

  • Temperature control : Maintaining reflux conditions (~150°C) to ensure complete dehydrohalogenation.
  • Solvent selection : DMF enhances nucleophilic substitution efficiency due to its high polarity.
  • Purification : Silica column chromatography with dichloromethane/methanol gradients removes unreacted intermediates .
    Yield improvements (>75%) are achieved by stoichiometric excess of KOH (1.2 equiv) and inert atmosphere to prevent oxidation of ethynyl groups.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?

X-ray crystallography reveals planar 1,3,4-oxadiazole rings with dihedral angles of 3.76° and 5.49° relative to adjacent phenyl groups, indicating near-coplanarity . Stabilizing interactions include:

  • C–H⋯N hydrogen bonds : Links molecules into chains along the c-axis (bond distance: 2.56 Å) .
  • Van der Waals interactions : tert-Butyl groups contribute to dense molecular packing, enhancing thermal stability .
    Refinement protocols (e.g., SHELXL97) and data collection tools (CrystalClear) are critical for resolving subtle torsional distortions .

Advanced Research Questions

Q. How does the electron-transport capability of this oxadiazole derivative influence the performance of OLED devices?

The compound’s low LUMO (−2.4 eV) and high electron affinity enable efficient charge injection in OLED heterostructures. Key performance metrics include:

  • External quantum efficiency (EQE) : Up to 40 cd/A in polyvinyl carbazole (PVK)-based blends, attributed to balanced hole/electron mobility .
  • Device architecture : When doped into PVK (30 wt%), it reduces exciton quenching at the cathode interface, improving luminance (>1000 cd/m² at <10 V driving voltage) .
  • Lifetime optimization : tert-Butyl groups mitigate aggregation-induced quenching, enhancing operational stability under continuous bias .

Q. What methodological approaches resolve contradictions in reported optoelectronic properties across studies?

Discrepancies in HOMO/LUMO levels or charge mobility often arise from:

  • Measurement techniques : Cyclic voltammetry vs. photoelectron spectroscopy (e.g., HOMO: −6.2 eV via CV vs. −5.8 eV via UPS) .
  • Film morphology : Spin-coated vs. vapor-deposited layers exhibit varying crystallinity, affecting mobility (e.g., 10⁻⁴ cm²/Vs vs. 10⁻³ cm²/Vs) .
  • Doping concentration : Optimal PBD (oxadiazole) loading in PVK (30 wt%) maximizes Förster energy transfer to emitters, while excess doping induces phase separation .
    Cross-validation using UV-vis, PL spectroscopy, and atomic force microscopy (AFM) is recommended to reconcile data .

Q. How can computational modeling predict the compound’s compatibility with novel host materials in OLEDs?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) assess:

  • Charge transfer integrals : Predicts hole/electron transport asymmetry in blended systems .
  • Energy alignment : Matches LUMO levels of the oxadiazole with adjacent layers (e.g., Alq₃ or TAZ) to minimize injection barriers .
  • Thermal stability : Molecular dynamics (MD) simulations correlate tert-butyl substituents with reduced glass transition temperature (Tg) drift in polymer matrices .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.